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Compound of Interest

Compound Name:
(4-(2-Phenyl-1H-benzo[d]imidazol-

1-yl)phenyl)boronic acid

Cat. No.: B151611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-aryl

benzimidazole compounds, a class of heterocyclic molecules with significant interest in

medicinal chemistry due to their diverse biological activities.[1][2][3] This document

summarizes key spectroscopic data in a structured format, details common experimental

protocols for their synthesis and characterization, and visualizes relevant workflows and

biological pathways.

Spectroscopic Data of N-aryl Benzimidazole
Derivatives
The structural elucidation of N-aryl benzimidazole compounds heavily relies on a combination

of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This section

presents a summary of characteristic spectroscopic data for representative N-aryl

benzimidazole derivatives, compiled from various studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of N-aryl

benzimidazoles. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the

electronic environment of the nuclei.
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Table 1: ¹H NMR Spectroscopic Data for Selected N-aryl Benzimidazole Compounds
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Compound Solvent

Key Chemical
Shifts (δ, ppm) and
Coupling
Constants (J, Hz)

Reference

1-(2-Nitro-4-

(trifluoromethyl)phenyl

)-1H-benzimidazole

DMSO-d₆

8.71 (d, 1H, H³′, J =

1.5 Hz), 8.54 (s, 1H,

H²), 8.41 (dd, 1H, H⁵′,

J = 8.3, 1.6 Hz), 8.16

(d, 1H, H⁶′, J = 8.3

Hz), 7.78–7.82 (m,

1H, H⁴), 7.29–7.39 (m,

3H, H⁵, H⁶, H⁷)

[4]

1-(4-Chloro-2-

nitrophenyl)-1H-

benzimidazole

DMSO-d₆

8.48 (s, 1H, H²), 8.47

(d, 1H, H³′, J = 2.4

Hz), 8.09 (dd, 1H, H⁵′,

J = 8.5, 2.4 Hz), 7.93

(d, 1H, H⁶′, J = 8.5

Hz), 7.76–7.81 (m,

1H, H⁴), 7.27–7.35 (m,

2H, H⁵, H⁶), 7.23–7.27

(m, 1H, H⁷)

[4]

2-(1H-benzimidazol-1-

yl)-5-

(trifluoromethyl)aniline

DMSO-d₆

8.33 (s, 1H, H²′),

7.75–7.81 (m, 1H,

H⁴′), 7.35 (d, J = 8.1

Hz, 1H, H³), 7.23–7.31

(m, 3H, H⁵′, H⁶′, H⁶),

7.17–7.22 (m, 1H,

H⁷′), 6.98 (dd, J = 8.1,

1.6 Hz, 1H, H⁴), 5.58

(s, 2H, NH₂)

[4]

2-(1H-benzimidazol-1-

yl)-5-chloroaniline

DMSO-d₆ 8.26 (s, 1H, H²′),

7.72–7.79 (m, 1H,

H⁴′), 7.21–7.33 (m,

2H, H⁵′, H⁶′), 7.15–

7.19 (m, 1H, H⁷′), 7.13

[4]
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(d, J = 8.3 Hz, 1H,

H³), 6.98 (d, J = 2.3

Hz, 1H, H⁶), 6.69 (dd,

J = 8.4, 2.4 Hz, 1H,

H⁴), 5.39 (s, 2H, NH₂)

2-Aryl-N-

phenylbenzimidazoles

(General)

-
7.0-8.0 (m, aromatic

protons)
[5]

Table 2: ¹³C NMR Spectroscopic Data for Selected N-aryl Benzimidazole Compounds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.mdpi.com/1422-8599/2022/4/M1498
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent
Key Chemical
Shifts (δ, ppm)

Reference

1-(2-Nitro-4-

(trifluoromethyl)phenyl

)-1H-benzimidazole

DMSO-d₆

145.13 (C²′), 143.39

(C²), 143.10 (C⁴ᵃ),

133.71 (C⁷ᵃ), 132.19

(C¹′), 131.58 (q, J =

3.4 Hz, C⁵′), 131.37

(C⁶′), 130.04 (q, J =

34.2 Hz, C⁴′), 123.88

(C⁶), 123.48 (q, J =

3.6 Hz, C³′), 122.90

(C⁵), 122.78 (q, J =

273.6 Hz, CF₃),

120.00 (C⁴), 109.79

(C⁷)

[4]

1-(4-Chloro-2-

nitrophenyl)-1H-

benzimidazole

DMSO-d₆

145.61 (C²′), 143.63

(C²), 143.01 (C⁴ᵃ),

134.79 (C⁵′), 134.30

(C⁴′), 134.05 (C⁷ᵃ),

131.76 (C⁶′), 127.59

(C¹′), 125.88 (C³′),

123.78 (C⁶), 122.72

(C⁵), 119.94 (C⁴),

109.77 (C⁷)

[4]
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2-(1H-benzimidazol-1-

yl)-5-

(trifluoromethyl)aniline

DMSO-d₆

145.27 (C¹), 143.83

(C²′), 143.37 (C⁴′ᵃ),

133.69 (C⁷′ᵃ), 130.12

(q, J = 31.8 Hz, C⁵),

129.13 (C³), 124.22

(q, J = 272.9 Hz, CF₃),

123.07 (C⁶′), 122.95

(C²), 122.08 (C⁵′),

119.74 (C⁴′), 112.29

(q, J = 4.0 Hz, C⁶),

111.99 (q, J = 4.0 Hz,

C⁴), 110.81 (C⁷′)

[4]

2-(1H-benzimidazol-1-

yl)-5-chloroaniline
DMSO-d₆

146.08 (C¹), 144.05

(C²′), 143.32 (C⁴′ᵃ),

133.98 (C⁷′ᵃ), 133.93

(C⁵), 129.69 (C³),

122.92 (C⁶′), 121.92

(C⁵′), 119.66 (C⁴′),

118.81 (C²), 115.55

(C⁴), 114.94 (C⁶),

110.69 (C⁷′)

[4]

N-

phenylbenzimidazoliu

m salts

- ~142 ± 4 (NCHN) [6]

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental

composition of synthesized N-aryl benzimidazoles by providing highly accurate mass-to-charge

ratio (m/z) measurements. Electron Impact (EI) mass spectrometry can provide information

about the fragmentation patterns of these molecules.[7][8]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected N-aryl Benzimidazole

Compounds
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Compound
Ionization
Mode

Calculated m/z
[M+H]⁺

Found m/z Reference

1-(2-Nitro-4-

(trifluoromethyl)p

henyl)-1H-

benzimidazole

ESI/TOF 308.0648 308.0631 [4]

1-(4-Chloro-2-

nitrophenyl)-1H-

benzimidazole

ESI/TOF 274.0384 274.0369 [9]

2-(1H-

benzimidazol-1-

yl)-5-

(trifluoromethyl)a

niline

ESI/TOF 278.0906 278.0890 [4]

Ethyl (E)-2-(1H-

benzo[d]imidazol

-2-yl)-4-(4-

chlorostyryl)quin

oline-3-

carboxylate

ESI⁺ 346.1438 346.1452 [10]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the N-aryl benzimidazole

compounds. Characteristic stretching and bending vibrations provide evidence for the

formation of the benzimidazole ring and the presence of various substituents.

Table 4: Characteristic IR Absorption Frequencies for N-aryl Benzimidazole Compounds
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Functional Group
Characteristic Absorption
Range (cm⁻¹)

Reference

N-H stretch (benzimidazole

ring)
3452 - 3384 [11]

C=N stretch (imidazole ring) ~1620 [12]

C=C stretch (aromatic rings) ~1600 - 1450 [12]

C-N stretch
1420 (shifts to ~1385 upon

complexation)
[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the N-aryl

benzimidazole molecules. The wavelength of maximum absorption (λmax) is influenced by the

extent of conjugation and the nature of the substituents on the aromatic rings.

Arylazobenzimidazoles, for instance, are versatile visible-light photoswitches with tunable Z-

isomer stability.[3]

Table 5: UV-Vis Absorption Data for Selected N-aryl Benzimidazole Compounds

Compound Class Solvent λmax (nm) Reference

Arylazobenzimidazole

s
DMSO or TRIS-buffer

Dependent on E/Z

isomerization, typically

in the visible region

[3][14]

N-Butyl-1H-

benzimidazole
- 248, 295 [15]

Experimental Protocols
The synthesis and spectroscopic characterization of N-aryl benzimidazole compounds involve

a series of well-established procedures.

General Synthesis of N-aryl Benzimidazoles
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A common method for the synthesis of 2-aryl-N-phenylbenzimidazoles involves the

condensation of N-phenyl-o-phenylenediamine with a corresponding halogen-substituted

benzaldehyde in the presence of sodium metabisulfite.[5] Another versatile approach is the

one-pot acylation-cyclization of N-arylamidoximes.[16] The synthesis of 1-aryl derivatives of

benzimidazole can be achieved through the reaction of o-phenylenediamine with nitro-

substituted aryl halides.[4][9]
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Potential Cellular Targets
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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